molecular formula C12H10ClNO3 B2943244 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 262855-27-6

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Cat. No. B2943244
CAS RN: 262855-27-6
M. Wt: 251.67
InChI Key: PFNQFHTYSSCVAG-UHFFFAOYSA-N
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Description

The compound “5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 4-chlorophenyl group, a methyl group, and a carboxylic acid methyl ester group .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . The bioassay tests showed that these compounds possessed certain anti-tobacco mosaic virus activity .

Antifungal Properties

Sulfonamide derivatives have been reported to possess antifungal properties . This suggests that the 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester could potentially be used in the development of antifungal agents.

Herbicidal Applications

Sulfonamide derivatives have also been reported to have herbicidal properties . This indicates a potential use of this compound in the development of herbicides.

Anticonvulsant Properties

Certain 1,3,4-thiadiazoles prepared by different groups have often displayed anticonvulsant properties . This suggests a potential application of this compound in the treatment of seizures.

Antibacterial Properties

1,3,4-thiadiazoles have also shown antibacterial properties . This suggests that the compound could potentially be used in the development of antibacterial agents.

Anti-Tumor Activity

In previous work, a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit the growth of tumor cells . This suggests a potential application of this compound in cancer treatment.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and developing methods for its synthesis. It could also involve investigating its physical and chemical properties and its safety and hazards .

properties

IUPAC Name

methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQFHTYSSCVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325290
Record name methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

CAS RN

262855-27-6
Record name methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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